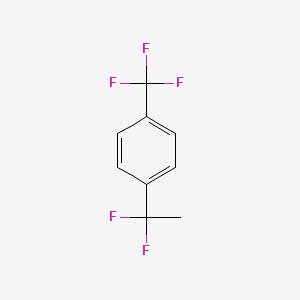

1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c1-8(10,11)6-2-4-7(5-3-6)9(12,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDOQCHYHYSMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials.

Mode of Action

It’s known that trifluoromethylation involves the addition of a trifluoromethyl group to carbon-centered radical intermediates.

Biochemical Analysis

Biochemical Properties

1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene plays a crucial role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the specific target. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to reduced metabolism of specific substrates. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. High doses of this compound can result in hepatotoxicity, nephrotoxicity, and other organ-specific toxicities.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of other metabolic enzymes, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can affect its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects.

Biological Activity

Overview

1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene, also known as difluoroethyltrifluorobenzene, is a fluorinated aromatic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzene ring substituted with a trifluoromethyl group and a difluoroethyl group. The presence of multiple fluorine atoms significantly influences its physicochemical properties, including lipophilicity and stability.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, particularly against bacterial strains. For instance, studies have shown that similar compounds demonstrate significant antimicrobial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 12.9 μM, suggesting potent antibacterial activity .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance the compound's binding affinity to these targets due to its electron-withdrawing properties, which can stabilize interactions with nucleophilic sites on proteins .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. In animal studies, exposure to high doses resulted in observable adverse effects such as hepatocellular hypertrophy and nephropathy at doses starting from 50 mg/kg body weight . The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg based on liver and kidney effects.

Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

- Case Study: Research indicates that fluorinated compounds often exhibit improved pharmacokinetic profiles. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier more effectively than non-fluorinated counterparts.

-

Proteomics Research :

- It is employed in proteomics studies where fluorinated compounds serve as probes or labels for tracking biomolecules. The unique spectral properties of fluorinated compounds allow for enhanced detection methods in mass spectrometry.

Agrochemical Applications

-

Pesticide Formulation :

- The compound is investigated for use in developing novel agrochemicals, particularly fungicides and herbicides. Its fluorinated nature can improve the efficacy and environmental stability of these formulations.

- Case Study: A study demonstrated that incorporating fluorinated moieties into pesticide structures significantly enhances their activity against resistant strains of fungi.

-

Fungicidal Activity :

- Related compounds derived from 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene have shown promising results as fungicides in agricultural settings, providing effective control over crop diseases while minimizing environmental impact.

Materials Science Applications

-

Polymer Chemistry :

- This compound can be used as a monomer or additive in the synthesis of fluoropolymers, which are known for their chemical resistance and thermal stability.

- These polymers find applications in coatings, sealants, and insulation materials used in harsh environments.

-

Solvent Properties :

- Due to its unique solvent characteristics, this compound can be utilized in various industrial processes requiring non-polar solvents that do not participate in chemical reactions.

Environmental Considerations

Given the increasing scrutiny over the environmental impact of chemical substances, particularly those containing fluorine, it is essential to assess the ecological footprint of using this compound. Regulatory assessments are ongoing to ensure that its applications do not pose significant risks to human health or the environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene

- Structure : Similar to the target compound but with an additional fluorine atom at the ortho position.

1-Bromo-4-(1,1-difluoroethyl)benzene

- Structure : Replaces the trifluoromethyl group with a bromine atom.

- Impact : Bromine’s electronegativity (2.96) is lower than fluorine (3.98), reducing electron-withdrawing effects. This substitution shifts applications toward cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s utility as a leaving group. It is commercially available for synthetic chemistry applications .

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene

- Structure : Features chlorine, fluorine, and methyl substituents in addition to the difluoroethyl group.

- Impact : The methyl group increases hydrophobicity, while chlorine and fluorine enhance resistance to oxidative degradation. Such multi-halogenated derivatives are often intermediates in agrochemical synthesis .

Alkyl Chain Modifications

1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene

- Structure : Extends the difluoroethyl group to a difluoropropyl (-CF₂CH₂CH₃) chain.

- Impact : The longer alkyl chain increases molecular weight (224.17 g/mol vs. ~216 g/mol for the target compound) and lipophilicity, which could improve membrane permeability in drug candidates. However, it may also reduce solubility in polar solvents .

1-(Cyclopentylfluoromethyl)-4-(trifluoromethyl)benzene

- Structure : Replaces the difluoroethyl group with a cyclopentylfluoromethyl moiety.

- Impact : The bulky cyclopentyl group introduces significant steric hindrance, likely slowing reaction kinetics in nucleophilic substitutions. This structure has been characterized via NMR, confirming its stability under standard conditions .

Functional Group Replacements

1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB)

- Structure: Substitutes the difluoroethyl group with a phenylseleno (-SePh) group.

- Impact : The selenium atom confers redox activity, enabling PSTMB to inhibit lactate dehydrogenase (LDH) and induce apoptosis in cancer cells. This highlights how replacing fluorine with selenium shifts applications from materials science to oncology .

Bis[4-(trifluoromethyl)phenyl] Sulfoxide

- Structure : Contains two para-trifluoromethylphenyl groups linked by a sulfoxide (-SO-) group.

- Impact : The sulfoxide moiety introduces polarity and hydrogen-bonding capacity, making this compound suitable as a ligand or catalyst in asymmetric synthesis. Its downstream product, 4-(trifluoromethyl)phenylboronic acid pinacol ester, is used in cross-coupling reactions .

Physicochemical and Functional Comparison

Preparation Methods

Difluoroethylation of Aromatic Precursors Using 1,1-Difluoroethyl Chloride

One of the most common synthetic routes to 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene involves the difluoroethylation of an appropriately substituted aromatic precursor, such as 4-(trifluoromethyl)benzene derivatives. This is typically achieved via nickel-catalyzed cross-coupling reactions using 1,1-difluoroethyl chloride as the difluoroethyl source.

- Catalyst: Nickel-based catalysts facilitate the coupling between arylboronic acids and 1,1-difluoroethyl chloride.

- Reaction conditions: Moderate temperatures (often room temperature to 80 °C) under inert atmosphere to prevent side reactions.

- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve reactants and catalysts.

- Outcome: High regioselectivity for the para-substituted product with good yields.

This approach benefits from the availability of arylboronic acid derivatives and relatively straightforward reaction setup, making it suitable for both laboratory-scale synthesis and potential industrial applications.

| Parameter | Details |

|---|---|

| Catalyst | Nickel complex |

| Difluoroethyl source | 1,1-Difluoroethyl chloride |

| Solvent | THF, DMF |

| Temperature | Moderate (RT to 80 °C) |

| Atmosphere | Inert (N2 or Ar) |

| Yield | Moderate to high (typically >70%) |

| Advantages | Selectivity, mild conditions |

| Limitations | Requires sensitive handling of reagents |

Difluoromethylation via Difluorocarbene Intermediates

Another synthetic strategy involves the generation of difluorocarbene intermediates that can add to aromatic substrates or ring systems, followed by rearrangement or ring expansion to yield difluoroethylated aromatics.

- Difluorocarbene sources: Reagents such as sodium bromodifluoroacetate (BrCF2COONa) or (triphenylphosphonio)difluoroacetate (PDFA) are used to generate difluorocarbene upon heating or under catalytic conditions.

- Mechanism: Difluorocarbene adds to unsaturated bonds or aromatic rings, often via a cationic or radical pathway, forming intermediates that rearrange to the target compound.

- Example: The addition of difluorocarbene to substituted cyclobutenes has been shown to yield difluorinated benzene derivatives after ring expansion.

This method is notable for its ability to introduce difluoroalkyl groups in a one-pot fashion but requires careful control of reaction conditions due to the high reactivity of difluorocarbene.

| Parameter | Details |

|---|---|

| Difluorocarbene source | Sodium bromodifluoroacetate, PDFA |

| Temperature | Elevated (room temperature to 80 °C) |

| Solvent | Polar aprotic solvents |

| Reaction type | Carbene addition and ring expansion |

| Yield | High (up to ~100% in optimized cases) |

| Advantages | One-pot synthesis, high efficiency |

| Limitations | Sensitive intermediates, requires pure substrates |

Diazonium Salt Coupling with Copper-Difluoromethyl Complexes

A more specialized method involves the formation of diazonium salts from aromatic amines followed by coupling with copper-difluoromethyl complexes to install trifluoromethyl or difluoroethyl groups.

- Process: Aromatic amines are converted in situ to diazonium salts under acidic conditions. These salts then react with copper complexes bearing difluoromethyl or trifluoromethyl ligands.

- Conditions: Low temperatures (around −40 °C) are used to maintain diazonium salt stability.

- Applications: This method is particularly useful for radiolabeling applications but can be adapted for synthesis of fluorinated aromatics.

- Advantages: High specificity and mild conditions; suitable for complex molecules.

| Parameter | Details |

|---|---|

| Starting material | Aromatic amines |

| Intermediate | Diazonium salt |

| Coupling reagent | Copper-difluoromethyl complex |

| Temperature | Low (−42 °C to RT) |

| Solvent | DMF, acetonitrile |

| Yield | Moderate to high |

| Advantages | Mild conditions, high specificity |

| Limitations | Requires handling of diazonium salts |

Industrial-Scale Difluoromethylation Processes

Industrial synthesis of this compound often employs large-scale difluoromethylation techniques optimized for cost-efficiency and scalability.

- Starting materials: Readily available aromatic precursors and difluoroalkyl halides.

- Catalysts: Transition metal catalysts such as nickel or copper.

- Optimization: Reaction parameters (temperature, pressure, catalyst loading) are fine-tuned to maximize yield and purity.

- Purification: Distillation or crystallization to isolate the final product.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Nickel-catalyzed difluoroethylation | Arylboronic acid, 1,1-difluoroethyl chloride, Ni catalyst, THF/DMF, inert atmosphere | Mild conditions, good selectivity | Sensitive reagents, moisture sensitive | >70% |

| Difluorocarbene addition/ring expansion | Sodium bromodifluoroacetate, PDFA, heat, polar solvents | One-pot, high efficiency | Sensitive intermediates, pure substrates required | Up to ~100% |

| Diazonium salt coupling with Cu complexes | Aromatic amine, HCl, t-BuONO, Cu-difluoromethyl complex, low temp | High specificity, mild conditions | Handling of diazonium salts | Moderate to high |

| Industrial large-scale difluoromethylation | Aromatic precursors, difluoroalkyl halides, transition metal catalysts, optimized conditions | Scalable, cost-effective | Requires process optimization | High |

Research Findings and Notes

- The nickel-catalyzed difluoroethylation method is widely reported for its efficiency and selectivity in introducing difluoroethyl groups onto aromatic rings bearing electron-withdrawing groups such as trifluoromethyl.

- Difluorocarbene sources like sodium bromodifluoroacetate have been demonstrated to be stable and effective at moderate temperatures, facilitating high-yield difluoromethylation reactions.

- The diazonium salt coupling approach, while more specialized, provides a route to fluorinated aromatics under mild conditions, suitable for sensitive substrates and radiolabeling applications.

- Industrial processes emphasize the importance of catalyst selection and reaction parameter control to achieve high purity and yield of this compound, reflecting the compound's value in pharmaceuticals and materials science.

Q & A

Q. What are the recommended synthetic routes for 1-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

The compound can be synthesized via radical-polar crossover fluorination of redox-active esters (RAEs) under mild conditions (e.g., using photoredox catalysis). A typical protocol involves reacting RAEs with [¹⁸F]fluoride or KF in the presence of a photocatalyst (e.g., 4CzIPN) and a hydrogen atom transfer (HAT) agent. Yields (40–65%) depend on solvent choice (CH₃CN or DMF), light intensity, and stoichiometry of the fluoride source . Alternative routes include Pd-catalyzed cross-coupling of halogenated precursors (e.g., 4-bromo-(trifluoromethyl)benzene) with 1,1-difluoroethyl Grignard reagents, though regiochemical control remains challenging .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key characterization methods include:

- ¹H/¹³C/¹⁹F-NMR : Diagnostic signals for the difluoroethyl group (δ ~5.8 ppm, ¹H; δ ~120 ppm, ¹³C; δ ~-90 ppm, ¹⁹F) and trifluoromethyl group (δ ~-63 ppm, ¹⁹F) .

- GC-MS/HPLC : Retention time and fragmentation patterns (e.g., m/z 224 [M⁺]) confirm purity and molecular weight .

- X-ray crystallography : Resolves regiochemical ambiguities in substitution patterns .

Advanced Research Questions

Q. What mechanistic insights explain competing fluorination pathways in radical-polar crossover reactions for this compound?

Radical intermediates generated via photoredox activation undergo HAT-mediated fluorination. Competing pathways arise from:

- Solvent polarity : Polar solvents (DMF) favor ionic fluorination, while nonpolar solvents (CH₂Cl₂) stabilize radical intermediates, leading to byproducts like 1-fluoroethyl derivatives .

- Fluoride source reactivity : [¹⁸F]KF exhibits slower kinetics than [¹⁹F]KF, requiring optimized reaction times to minimize defluorination .

- Steric effects : The trifluoromethyl group at the para position hinders radical recombination, reducing yields compared to meta-substituted analogs .

Q. How do regiochemical variations (e.g., ortho vs. para substitution) impact the compound’s physicochemical properties and reactivity?

- Thermal stability : Para-substituted derivatives (e.g., 4-(trifluoromethyl)) exhibit higher thermal stability (T₅% decomposition >200°C) than ortho analogs due to reduced steric strain .

- Electrophilicity : The electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution (EAS) reactivity at the ortho position, complicating regioselective synthesis .

- Biological activity : Para-substituted derivatives show improved logP values (2.8 vs. 2.2 for ortho), influencing membrane permeability in drug-discovery contexts .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated aromatic compounds?

- Isotopic labeling : Use of ¹⁸F or deuterated analogs clarifies ambiguous ¹⁹F/¹H signal assignments .

- DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) to validate experimental data .

- Cross-validation : Compare data with structurally similar compounds (e.g., 1-(cyclopentylfluoromethyl)-4-(trifluoromethyl)benzene) to identify systematic errors .

Methodological Recommendations

Q. How can researchers optimize reaction conditions for scaled-up synthesis?

- Flow chemistry : Continuous flow systems improve light penetration and heat dissipation in photoredox reactions, achieving >90% conversion at 10 g scale .

- Purification : Use silica gel chromatography with hexane/EtOAc (9:1) for small-scale runs or recrystallization (hexane at -20°C) for bulk material .

Q. What computational tools aid in predicting the compound’s reactivity in novel reactions?

- Density Functional Theory (DFT) : Models transition states for fluorination or cross-coupling reactions (e.g., activation energies for Pd-catalyzed couplings) .

- Molecular Dynamics (MD) : Simulates solvent effects on radical intermediates in fluorination pathways .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for Suzuki-Miyaura couplings involving this compound?

Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.